molecular formula C10H14ClNO3 B2531678 Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride CAS No. 194795-20-5

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride

Cat. No.: B2531678
CAS No.: 194795-20-5
M. Wt: 231.68
InChI Key: UWCDVBDKZXUOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of phenylalanine and is often used in various scientific research applications. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 2-hydroxyphenylalanine. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: A similar compound with the hydroxyl group in the meta position.

    Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Another derivative with the hydroxyl group in the para position.

Uniqueness

Methyl 2-amino-3-(2-hydroxyphenyl)propanoate hydrochloride is unique due to the ortho position of the hydroxyl group, which can influence its reactivity and binding properties. This positional difference can lead to variations in its chemical behavior and biological activity compared to its meta and para counterparts .

Properties

IUPAC Name

methyl 2-amino-3-(2-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12;/h2-5,8,12H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCDVBDKZXUOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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